2-(4-Isopropoxybenzoyl)-4-methylpyridine
Description
2-(4-Isopropoxybenzoyl)-4-methylpyridine is a substituted pyridine derivative featuring a 4-methyl group on the pyridine ring and a 4-isopropoxybenzoyl moiety at the 2-position. The isopropoxybenzoyl group introduces steric bulk and electron-donating properties, which influence the compound’s electronic profile, solubility, and reactivity.
Properties
IUPAC Name |
(4-methylpyridin-2-yl)-(4-propan-2-yloxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-11(2)19-14-6-4-13(5-7-14)16(18)15-10-12(3)8-9-17-15/h4-11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOLPYIZTPBLGEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C(=O)C2=CC=C(C=C2)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Isopropoxybenzoyl)-4-methylpyridine typically involves the reaction of 4-isopropoxybenzoyl chloride with 4-methylpyridine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(4-Isopropoxybenzoyl)-4-methylpyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the isopropoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
2-(4-Isopropoxybenzoyl)-4-methylpyridine has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Isopropoxybenzoyl)-4-methylpyridine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Electronic and Acidity Properties
Acidity of the Pyridine Ring :
The conjugate acid of 4-methylpyridine has a pKa of 5.98, higher than pyridine (pKa ~1.7), due to the electron-donating methyl group stabilizing the protonated form . Substituents at the 2-position further modulate acidity. For instance, 2-methylpyridine is a weaker carbon acid than 4-methylpyridine, as demonstrated by equilibrium studies with amide ions . The 4-isopropoxybenzoyl group in the target compound, being electron-donating, may further reduce acidity compared to unsubstituted 4-methylpyridine.Reactivity in Trifluoroacetylation :
2- and 4-methylpyridine undergo trifluoroacetylation (TFAA) to yield trifluoroacetonyl derivatives, while 3-methylpyridine is unreactive . The 2-position substituent in the target compound may hinder similar reactions due to steric or electronic effects.
Physical Properties
*Note: Data for the target compound are inferred from analogues.
Key Research Findings and Trends
Positional Effects :
Substituents at the 2-position of 4-methylpyridine significantly alter electronic properties (e.g., acidity, reactivity) compared to 4-position substituents .
Steric vs. Electronic Influence :
Bulky groups like isopropoxybenzoyl may dominate steric effects, limiting electrophilic substitution reactions despite their electron-donating nature.
Ligand Design : Pyridine derivatives with electron-donating substituents enhance metal-ligand bond strength in coordination complexes, as seen in cobaloximes .
Biological Activity
2-(4-Isopropoxybenzoyl)-4-methylpyridine is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and case studies.
Chemical Structure and Properties
Molecular Formula : C15H17NO
IUPAC Name : this compound
CAS Number : 1187166-84-2
The compound features a pyridine ring substituted with a methyl group and a benzoyl moiety that includes an isopropoxy group. This unique structure suggests diverse interactions with biological targets due to the presence of two aromatic systems linked by a carbonyl group.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It may function as an enzyme inhibitor or receptor modulator , affecting cellular pathways involved in:
- Antimicrobial Activity : Inhibition of bacterial growth.
- Anticancer Properties : Induction of apoptosis in cancer cells through mechanisms similar to those observed in established chemotherapeutic agents.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against several bacterial strains, suggesting its potential as a lead compound for antibiotic development.
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. It has been shown to induce cell cycle arrest and apoptosis in cancer cell lines, potentially through mechanisms involving DNA damage and disruption of cellular signaling pathways.
Data Table: Biological Activity Summary
| Biological Activity | Effect Observed | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells |
Study on Antimicrobial Efficacy
A study evaluated the antimicrobial effects of this compound against Gram-positive and Gram-negative bacteria. Results showed a notable reduction in bacterial viability, indicating its potential as a therapeutic agent in infectious diseases.
Investigation of Anticancer Properties
In another study focusing on human cancer cell lines, treatment with this compound resulted in increased levels of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis. This highlights its potential for further development in cancer therapy.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-(4-Methylbenzoyl)-4-methylpyridine | Similar benzoyl and pyridine structure | Antimicrobial and anticancer properties |
| 2-(4-Ethylbenzoyl)-3-methylpyridine | Contains different substituents | Potential enzyme inhibitors |
| 3-(3,4-Dimethylbenzoyl)-4-methylpyridine | Different positional isomer | Limited documented activity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
